2-Bromo-5-methoxy-1,3,4-thiadiazole

Description

The Role of Heterocyclic Systems in Advanced Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of chemistry. longdom.org Their presence is pervasive in a vast array of biologically active molecules, including essential life components like DNA, RNA, vitamins, and hormones. In the realm of drug discovery and development, heterocyclic scaffolds are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These structures provide a versatile framework for the design of novel therapeutic agents, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. nih.gov Consequently, heterocyclic chemistry remains a vibrant and indispensable area of research, driving the development of new medicines, agrochemicals, and advanced materials. longdom.orgijpsr.com

Fundamental Aspects of the 1,3,4-Thiadiazole (B1197879) Core Structure

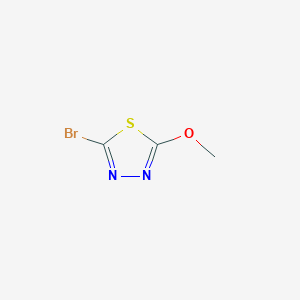

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. smolecule.comresearchgate.net This arrangement of heteroatoms imparts a unique set of chemical properties to the ring system. The 1,3,4-thiadiazole ring is characterized by its high degree of aromaticity, which contributes to its considerable in vivo stability. gavinpublishers.com It is a weak base due to the inductive effect of the sulfur atom and is relatively electron-deficient. researchgate.net This electron deficiency makes the ring generally inert to electrophilic substitution but susceptible to nucleophilic attack. researchgate.netresearchgate.net However, the introduction of substituents at the 2- and 5-positions can significantly activate the ring, making it amenable to a wide range of chemical transformations. researchgate.net The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gavinpublishers.comnih.govhilarispublisher.com

Positional Substitution and Structural Attributes of 2-Bromo-5-methoxy-1,3,4-thiadiazole

This compound is a derivative of the 1,3,4-thiadiazole core, distinguished by the presence of a bromine atom at the 2-position and a methoxy (B1213986) group at the 5-position. vulcanchem.com These substitutions significantly influence the compound's chemical reactivity and potential applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃BrN₂OS cymitquimica.com |

| Molecular Weight | 195.04 g/mol vulcanchem.com |

| Appearance | Solid cymitquimica.com |

| CAS Number | 1343268-86-9 cymitquimica.com |

Significance of Bromine and Methoxy Substituents in Chemical Properties

The introduction of a bromine atom and a methoxy group onto the 1,3,4-thiadiazole ring profoundly impacts its electronic and chemical properties. The bromine atom, being a halogen, is an electron-withdrawing group that can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity. ump.edu.plump.edu.pl This can enhance the therapeutic activity of a molecule. ump.edu.plump.edu.pl The bromine atom also serves as a reactive handle, susceptible to nucleophilic substitution reactions, allowing for further chemical modification and the synthesis of a diverse range of derivatives. smolecule.com

The methoxy group, on the other hand, is generally considered an electron-donating group. Its presence can modulate the electronic properties of the thiadiazole ring and influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov The methoxy group can enhance a ligand's binding to its target and improve its physicochemical properties. researchgate.net The unique combination of an electron-withdrawing bromine atom and an electron-donating methoxy group on the same thiadiazole ring creates a distinct electronic environment, which is key to the specific reactivity and potential biological activity of this compound. smolecule.com

Bioisosteric Relationships of the 1,3,4-Thiadiazole Ring System

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, is a widely used strategy in drug design. The 1,3,4-thiadiazole ring is a well-known bioisostere of other five-membered aromatic rings such as pyrazole (B372694) and oxazole. smolecule.com It is also considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, due to the bioisosteric relationship between sulfur and oxygen atoms. nih.gov This means that 1,3,4-thiadiazole derivatives can often mimic the biological activity of compounds containing these other rings, potentially leading to the discovery of novel therapeutic agents with improved properties. smolecule.comnih.gov The 1,3,4-thiadiazole ring's ability to act as a bioisostere for pyrimidine, a core structure in nucleic acids, is also a key factor in its pharmacological properties, as it can interfere with processes like DNA replication. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTQMPBAOSRIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343268-86-9 | |

| Record name | 2-bromo-5-methoxy-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methoxy 1,3,4 Thiadiazole and Its Chemical Precursors

Cyclization Reactions Involving Thiosemicarbazides

A prevalent and efficient method for constructing the 1,3,4-thiadiazole (B1197879) ring is the cyclization of thiosemicarbazides. sbq.org.brsbq.org.br This versatile approach can be adapted to produce a variety of substituted thiadiazoles.

The general mechanism involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid. sbq.org.br The process is initiated by a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization and further dehydration to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various reagents and conditions can be used to facilitate this cyclization. For instance, the reaction can be promoted by dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid. bu.edu.egnih.gov In some cases, the reaction can be carried out in a one-pot manner, for example, using polyphosphate ester (PPE) as a mild additive. encyclopedia.pub Solid-phase synthesis techniques have also been developed, where a thiosemicarbazide intermediate resin undergoes desulfurative cyclization to form the 1,3,4-thiadiazole core. acs.org

Formation from Acylhydrazines and Sulfur-Containing Reagents

Another significant route to 1,3,4-thiadiazoles involves the reaction of acylhydrazines (also known as acid hydrazides) with various sulfur-containing reagents. sbq.org.br These reactions typically proceed in two or more steps, with the initial formation of a thiosemicarbazide or a related intermediate. sbq.org.br

Common sulfur-containing reagents include carbon disulfide (CS2), isothiocyanates, and dithiocarbamates. sbq.org.br For example, reacting an acylhydrazine with an isothiocyanate can furnish a 2-substituted-1,3,4-thiadiazole. sbq.org.br A more recent development involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur (S8) and sodium sulfide (B99878) (Na2S) in a mild, metal-free process that offers a broad substrate scope and high yields. nih.govrsc.org

Thionating agents like Lawesson's reagent can also be used to convert N,N'-acylhydrazines into 1,3,4-thiadiazoles. organic-chemistry.org

Conversion from 1,3,4-Oxadiazole (B1194373) Derivatives

The transformation of a 1,3,4-oxadiazole ring into a 1,3,4-thiadiazole ring represents another synthetic pathway. sbq.org.brsbq.org.br This conversion typically involves the reaction of a 2-amino-1,3,4-oxadiazole with a thiocarbonyl-transfer reagent. While specific examples are less common in the literature, this strategy offers a way to leverage the availability of oxadiazole precursors. The reverse transformation, from a thiosemicarbazide to either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole, can be achieved with regioselective control by choosing the appropriate cyclizing agent. organic-chemistry.org For instance, a thiosemicarbazide intermediate can be cyclized to a 2-amino-1,3,4-thiadiazole (B1665364) using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534). organic-chemistry.org

Cyclocondensation Pathways with Carboxylic Acids and Derivatives

A primary and well-established method for constructing the 1,3,4-thiadiazole ring involves the cyclization of carboxylic acids or their derivatives with a sulfur- and nitrogen-containing reagent, most commonly thiosemicarbazide. jocpr.combu.edu.eg This process typically requires a dehydrating or activating agent to facilitate the ring closure.

The reaction of a suitable carboxylic acid with thiosemicarbazide in the presence of a strong acid like concentrated sulfuric acid or a dehydrating agent like phosphorus oxychloride (POCl₃) is a common route. jocpr.commdpi.com For instance, various aromatic carboxylic acids can be condensed with thiosemicarbazide using POCl₃, leading to the formation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives. jocpr.commdpi.com The mechanism involves the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring. sbq.org.brsbq.org.br

Researchers have developed one-pot methods to improve efficiency. One such approach utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the need for harsh or toxic reagents like POCl₃. encyclopedia.pub Similarly, propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an effective reagent for the one-pot synthesis of 1,3,4-thiadiazole derivatives from a mixture of a carboxylic acid, a hydrazide, and a thionating agent like phosphorus pentasulfide. sbq.org.br

Table 1: Reagents for Cyclocondensation of Carboxylic Acid Derivatives

| Starting Material | Reagent 2 | Cyclizing/Dehydrating Agent | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acid | Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.commdpi.com |

| Carboxylic Acid | Thiosemicarbazide | Concentrated Sulfuric Acid (H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Carboxylic Acid | Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

Reactions Utilizing Hydrazonoyl Bromide

Hydrazonoyl halides, particularly hydrazonoyl bromides, serve as versatile building blocks for synthesizing a wide array of heterocyclic compounds, including 1,3,4-thiadiazoles. nih.gov These reactions typically proceed by treating the hydrazonoyl bromide with a suitable sulfur-containing nucleophile. nih.govresearchgate.net

A general method involves reacting a hydrazonoyl bromide with compounds like alkyl hydrazinecarbodithioates or alkyl phenylcarbamodithioates in a solvent such as ethanol (B145695), often with a base like triethylamine (TEA) to neutralize the HBr formed during the reaction. researchgate.nettandfonline.comtandfonline.com For example, the reaction between hydrazonoyl bromides and methyl hydrazinecarbodithioate in refluxing ethanol with TEA affords 2,3,5-trisubstituted-2,3-dihydro-1,3,4-thiadiazole derivatives. nih.gov The mechanism is believed to involve a nucleophilic substitution of the bromine atom by the sulfur atom of the dithioate, followed by intramolecular cyclization. nih.gov

These reactions are often carried out under mild conditions, such as stirring at room temperature or refluxing in ethanol or chloroform (B151607), and provide good yields of the desired thiadiazole products. tandfonline.comresearchgate.net

Table 2: Synthesis of 1,3,4-Thiadiazoles using Hydrazonoyl Bromides

| Hydrazonoyl Bromide Substrate | Sulfur Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| N-Aryl-C-aryl hydrazonoyl bromide | Alkyl phenylcarbamodithioates | Ethanol, TEA, catalytic amount | 1,3,4-Thiadiazole derivative | tandfonline.comtandfonline.com |

| N-Aryl-C-aryl hydrazonoyl bromide | Methyl hydrazinecarbodithioate | Ethanol, TEA, reflux | 3-(Aryl)-2-hydrazono-5-(aryl)-2,3-dihydro-1,3,4-thiadiazole | nih.gov |

| Hydrazonoyl bromide | 5-Phenyl-1,3,4-oxadiazole-2-thione | Chloroform, TEA, reflux | 1,3,4-Thiadiazole derivative | researchgate.nettandfonline.com |

Transition-Metal-Free and Catalyst-Free Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that avoid the use of transition metals and, in some cases, any catalyst at all. Several such methods for the synthesis of 1,3,4-thiadiazoles have been reported. organic-chemistry.org

One notable approach is an iodine-mediated oxidative C-S bond formation. sbq.org.br This sequential synthesis involves the initial condensation of thiosemicarbazide with an aldehyde, followed by treatment with molecular iodine (I₂) and a base like potassium carbonate in a solvent such as 1,4-dioxane. sbq.org.br This metal-free process is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes, providing 2-amino-1,3,4-thiadiazole derivatives in moderate to good yields. sbq.org.br

Another efficient, metal-free, three-component cyclization utilizes elemental sulfur, 2-methylquinolines, and arylhydrazides to produce 2,5-disubstituted 1,3,4-thiadiazoles in yields ranging from 28-84%. researchgate.net Furthermore, photocatalytic methods have been developed that allow for the chemodivergent synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones under mild, metal-free conditions, where the reaction outcome is controlled by the acidity of the medium. organic-chemistry.orgresearchgate.net

Introduction of Specific Functional Groups on the Thiadiazole Scaffold

The synthesis of the target compound, 2-bromo-5-methoxy-1,3,4-thiadiazole, requires the specific introduction of both a methoxy (B1213986) and a bromo group onto the heterocyclic ring. This can be achieved either by starting with precursors already containing these functionalities or by functionalizing a pre-formed thiadiazole ring.

Methods for Methoxy Group Incorporation

The methoxy group can be introduced into the 1,3,4-thiadiazole structure primarily by using a methoxy-substituted starting material during the cyclization step. For example, the synthesis of 1,3,4-thiadiazoles bearing a 3-methoxyphenyl (B12655295) substituent can be achieved by reacting 3-methoxyphenyl isothiocyanate with various acid hydrazides. nih.gov The resulting 1-acyl-4-(3-methoxyphenyl)thiosemicarbazides are then cyclized using concentrated sulfuric acid to yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazoles with the methoxy group intact. nih.gov The presence of the methoxy group is readily confirmed by ¹³C NMR spectroscopy, which shows a characteristic signal in the range of 55.50–55.58 ppm. nih.gov

In some synthetic strategies, the presence of a methoxy group on an aromatic ring attached to the thiadiazole can influence reaction yields. acs.org For instance, in a cobalt-catalyzed synthesis of oxadiazoles, a related five-membered heterocycle, an electron-donating methoxy group at the meta or para position of a phenyl ring led to high yields (95%), whereas steric hindrance from an ortho-methoxy group reduced the product yield to 41%. acs.org While this example is for an oxadiazole, similar electronic and steric effects can be anticipated in thiadiazole synthesis.

Bromination Techniques for Thiadiazole Systems

Direct bromination of a pre-formed thiadiazole ring is a common method for introducing a bromine atom. The 1,3,4-thiadiazole ring is generally electron-deficient, which can make electrophilic substitution challenging, but positions on the ring can be activated by substituents. researchgate.net

The synthesis of this compound can be accomplished by the direct bromination of its precursor, 5-methoxy-1,3,4-thiadiazole. smolecule.com This reaction is typically carried out by treating the methoxy-substituted thiadiazole with elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform at room temperature. smolecule.com

The bromination of related heterocyclic systems, such as thiazoles, shows that the reaction occurs with high regioselectivity, preferentially at electron-rich positions of the ring. researchgate.net For example, bromination of 2-hydrazono-4-carbethoxythiazole occurs principally at the 5-position of the thiazole (B1198619) ring. researchgate.net In some cases, an excess of bromine can lead to further reactions, such as substitution at other available sites. researchgate.net Vanadium-dependent haloperoxidases have also been explored for enzymatic S-bromination, which activates thioamides for cyclization into thiadiazoles, highlighting a biocatalytic approach to halogenation-induced bond formation. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Ring System |

|---|---|---|

| This compound | C₃H₃BrN₂OS | 1,3,4-Thiadiazole |

| 5-Methoxy-1,3,4-thiadiazole | C₃H₄N₂OS | 1,3,4-Thiadiazole |

| Thiosemicarbazide | CH₅N₃S | - |

| Phosphorus Oxychloride | POCl₃ | - |

| Sulfuric Acid | H₂SO₄ | - |

| Polyphosphate Ester | (HPO₃)n | - |

| Propylphosphonic Anhydride | C₉H₂₁O₆P₃ | - |

| Phosphorus Pentasulfide | P₂S₅ | - |

| Hydrazonoyl Bromide | R-C(Br)=N-NH-R' | - |

| Triethylamine | C₆H₁₅N | - |

| Methyl Hydrazinecarbodithioate | C₂H₆N₂S₂ | - |

| Iodine | I₂ | - |

| Potassium Carbonate | K₂CO₃ | - |

| Elemental Sulfur | S | - |

| 3-Methoxyphenyl isothiocyanate | C₈H₇NOS | - |

| Bromine | Br₂ | - |

| Acetic Acid | C₂H₄O₂ | - |

| Chloroform | CHCl₃ | - |

Reactivity and Derivatization Strategies of 2 Bromo 5 Methoxy 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of more complex thiadiazole derivatives.

Substitution with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of 2-bromo-5-methoxy-1,3,4-thiadiazole with nitrogen-based nucleophiles, such as amines, provides a direct route to 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These reactions are fundamental in medicinal chemistry, as the resulting amino-thiadiazole scaffold is present in numerous biologically active compounds. mdpi.comnih.gov The substitution of the bromine atom is facilitated by the electron-withdrawing nature of the thiadiazole ring. chemicalbook.com

The general reaction involves heating the bromo-thiadiazole with an appropriate amine, often in a suitable solvent. The reaction conditions can be tailored depending on the nucleophilicity of the amine and the desired product. For instance, the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles has been achieved through the cyclization of thiosemicarbazides or by the functionalization of pre-existing thiadiazole rings. sbq.org.brnih.govsbq.org.br While direct substitution on this compound is not explicitly detailed in the provided results, the reactivity of similar 2-bromo-1,3,4-thiadiazole (B1273722) derivatives suggests this pathway is highly feasible. sigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles This table is representative of reactions with similar 2-halo-1,3,4-thiadiazole structures, illustrating the general reaction pathway.

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-Amino-5-bromo-1,3,4-thiadiazole | α-bromo ketones | 2-bromoimidazo[2,1-b] chemicalbook.comuni.lujocpr.comthiadiazoles | - |

| 2-amino-1,3,4-thiadiazole | phenacyl bromides | imidazo[2,1-b] chemicalbook.comuni.lujocpr.comthiadiazoles | Alcohol, reflux |

Substitution with Sulfur-Based Nucleophiles (e.g., Thiols)

Analogous to the reactions with amines, the bromine atom can be displaced by sulfur-based nucleophiles like thiols. This yields 2-thioether-substituted 1,3,4-thiadiazoles. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

The resulting thioether derivatives are of interest for their potential biological activities and as intermediates for further chemical transformations. For example, the synthesis of 2-mercapto-5-methylthio-1,3,4-thiadiazole has been reported through the cyclization of 1-dithiomethoxycarbonylthio-carbohydrazide, highlighting the utility of sulfur-containing thiadiazole derivatives. connectjournals.com

Table 2: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles This table is representative of reactions with similar 2-halo-1,3,4-thiadiazole structures, illustrating the general reaction pathway.

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-acylamino-1,3,4-thiadiazole | methyl iodide | 2-acylamino-5-methyl-thio-1,3,4-thiadiazole | - |

Chemical Transformations of the Methoxy (B1213986) Substituent

The methoxy group at the 5-position of the thiadiazole ring can also undergo chemical modifications, although it is generally less reactive than the bromine substituent.

Reduction Pathways Leading to Hydroxyl Derivatives

The methoxy group can potentially be cleaved to yield the corresponding 5-hydroxy-1,3,4-thiadiazole derivative. This transformation typically requires harsh conditions, such as treatment with strong acids or Lewis acids, to effect the ether cleavage. The resulting hydroxyl group can then serve as a point for further functionalization, such as acylation or alkylation. While direct reduction of this compound is not extensively documented, the cleavage of methoxy groups in other heterocyclic systems is a well-established transformation. For instance, treatment of o-methyl thiocarbazate with carbon disulphide and alkali can lead to 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com

Reactivity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Potentials

Due to the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom, the carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient. chemicalbook.com This makes the ring generally unreactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions under standard conditions. However, the presence of strong electron-donating groups on the ring can increase the electron density and potentially facilitate such reactions. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov Therefore, for this compound, electrophilic attack on the ring is unlikely to occur without activation.

Oxidation Reactions of the Thiadiazole Ring

The 1,3,4-thiadiazole ring is a stable heterocyclic system, but the sulfur atom within the ring can undergo oxidation to form sulfoxides (S-oxides) and sulfones (S,S-dioxides). nih.gov These oxidation reactions alter the electronic properties and geometry of the thiadiazole ring, providing a pathway to novel derivatives with potentially different biological or material properties.

Generally, the oxidation of thiadiazoles is accomplished using common laboratory oxidizing agents. nih.gov Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are frequently employed for this type of transformation. The reaction can be controlled to yield either the mono-oxidized sulfoxide (B87167) or the di-oxidized sulfone, depending on the stoichiometry of the oxidant and the reaction conditions. nih.gov For instance, the oxidation of 1,2,5-thiadiazoles to their corresponding 1,1-dioxides is a known synthetic strategy. nih.gov While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the fundamental reactivity of the thiadiazole sulfur atom suggests its susceptibility to such oxidative transformations.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. fishersci.co.uktcichemicals.com For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, a key step in the synthesis of diverse compound libraries.

The reaction's success often depends on the choice of catalyst, ligand, base, and solvent. For related halo-thiadiazole systems, various palladium catalysts have been successfully employed. nih.gov For example, the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov In other cases involving bromo-thiadiazole derivatives, catalytic systems composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands are effective. mdpi.com The choice of base is also critical, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates being commonly used to facilitate the transmetalation step. acs.org

Although boronic acids are generally stable, some heteroaryl boronic acids can be prone to decomposition under the reaction conditions, presenting a challenge. acs.org The development of advanced palladium precatalysts and specialized ligands has enabled the successful coupling of even unstable boronic acids at lower temperatures and with shorter reaction times. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Thiadiazoles This table is based on data from related halo-thiadiazole compounds to illustrate typical reaction conditions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Reflux | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | acs.org |

Stille Cross-Coupling in Thiadiazole Functionalization

The Stille cross-coupling reaction provides an alternative pathway for the arylation and heteroarylation of this compound. This reaction involves the coupling of an organohalide with an organostannane (organotin) compound, also catalyzed by palladium. While the toxicity of organotin reagents is a drawback compared to the generally less toxic boronic acids used in Suzuki coupling, the Stille reaction is often highly effective, tolerant of a wide variety of functional groups, and can succeed where Suzuki couplings are challenging. nih.gov

The reaction conditions for Stille coupling are similar to those for Suzuki coupling, typically involving a palladium catalyst and a suitable ligand. Catalytic systems such as palladium(II) acetate with phosphine ligands like XPhos have proven effective in the functionalization of other nitrogen-containing heterocycles. nih.gov In a comparative study on diazocines, both Stille and Suzuki couplings yielded good to excellent results for coupling with various aryl bromides, demonstrating the viability of both methods for functionalizing heterocyclic systems. nih.gov The choice between Suzuki and Stille coupling may therefore depend on the specific substrate, the availability of the organometallic reagent (boronic acid vs. stannane), and desired reaction conditions.

Table 2: Comparison of Stille and Suzuki Coupling for a Model Heterocyclic System Data adapted from a study on diazocines to illustrate comparative yields.

| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 91 | 91 | nih.gov |

| 4-Bromoanisole | 90 | 95 | nih.gov |

Palladium-Catalyzed C-H Direct Arylation

Palladium-catalyzed C-H direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method allows for the formation of C-C bonds by directly coupling a C-H bond with an organohalide, avoiding the need to pre-functionalize the C-H bond into an organometallic reagent. nih.govnih.gov

For thiadiazole-containing systems, C-H direct arylation offers a powerful tool for late-stage functionalization. Research on related structures, such as benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole), has shown that direct arylation can be achieved with high selectivity. nih.govresearchgate.net Typical catalytic systems involve palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand or in the presence of a pivalate (B1233124) salt. nih.govnih.gov This strategy can be particularly powerful when used sequentially. For instance, a 2-bromo-substituted thiadiazole can first undergo a Suzuki-Miyaura coupling at the bromine position, followed by a C-H direct arylation at another available position on the ring system, allowing for the controlled, stepwise introduction of different aryl groups. researchgate.net

Table 3: Conditions for Palladium-Catalyzed C-H Direct Arylation on Thiadiazole Systems This table is based on data from related thiadiazole compounds to illustrate typical reaction conditions.

| Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PBuᵗ₂MeHBF₄ | K₂CO₃ | Toluene | 110 | nih.gov |

| Pd(OAc)₂ | PivOK | - | Toluene | Reflux | nih.gov |

General Derivatization for Scaffold Modification and Diversification

Beyond metal-catalyzed cross-coupling, the this compound scaffold can be modified through several other synthetic routes. The reactive bromine atom is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. This allows for the introduction of a variety of functional groups by reacting the compound with different nucleophiles. For the related 2-bromo-5-methyl-1,3,4-thiadiazole, the bromine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to generate a diverse array of substituted thiadiazoles.

Furthermore, the methoxy group at the 5-position represents another site for potential modification. Although it is generally less reactive than the bromine atom, it could potentially be cleaved to reveal a hydroxyl group or be substituted under specific conditions, further expanding the synthetic possibilities. The 2-amino-1,3,4-thiadiazole moiety, which can be seen as a potential synthetic target from this compound via nucleophilic substitution with ammonia (B1221849) or an amine equivalent, is a well-established scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities. nih.gov This highlights the value of this compound as a versatile intermediate for accessing compounds with significant biological potential.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 Methoxy 1,3,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Analysis (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: In the proton NMR spectrum of 2-Bromo-5-methoxy-1,3,4-thiadiazole, the most characteristic signal is a singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group. Due to the electronegativity of the adjacent oxygen atom, this peak is expected to appear in the downfield region, typically around 3.8-4.2 ppm. The absence of other proton signals simplifies the spectrum, confirming the substitution pattern of the thiadiazole ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, three distinct signals are anticipated. The carbon of the methoxy group is typically observed around 55-60 ppm rsc.org. The two carbons of the 1,3,4-thiadiazole (B1197879) ring are significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms and the bromine substituent. These carbons, C2 (bonded to bromine) and C5 (bonded to the methoxy group), are expected to resonate in the range of 155-170 ppm rsc.orgdergipark.org.trnih.gov. The carbon attached to the highly electronegative bromine atom (C2) would likely appear further downfield compared to the carbon attached to the methoxy group (C5).

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing nitrogen-containing heterocycles. dergipark.org.tr The two nitrogen atoms in the 1,3,4-thiadiazole ring are chemically non-equivalent and would produce two distinct signals. Based on data for similar azole compounds, the chemical shifts for the thiadiazole nitrogens are expected in a characteristic range that can help confirm the ring structure. tandfonline.com For instance, in related 1,3,4-thiadiazoles, these shifts have been observed in the range of -20 to -80 ppm relative to nitromethane. tandfonline.com This technique is particularly useful for studying tautomerism and electronic distribution within the heterocyclic ring. dergipark.org.tr

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 3.8 - 4.2 | Singlet | Methoxy group protons (-OCH₃) |

| ¹³C | 55 - 60 | Quartet (in coupled) | Methoxy carbon (-OCH₃) |

| ~155 - 165 | Singlet | C5-OCH₃ | |

| ~160 - 170 | Singlet | C2-Br | |

| ¹⁵N | -20 to -80 | Singlet | N3 and N4 of the thiadiazole ring |

Table 1. Predicted One-Dimensional NMR Data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing unambiguous atomic connectivity and spatial relationships, which is particularly important for more complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies proton-proton (¹H-¹H) couplings. For this compound itself, a COSY spectrum would be uninformative due to the presence of only one isolated proton environment (the methoxy group). However, in derivatives containing alkyl chains or other proton-bearing substituents, COSY is essential for mapping out the spin systems and confirming vicinal and geminal proton relationships. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. youtube.com It shows correlations between all protons within a coupled network, not just those that are directly coupled. For a derivative with an ethyl-methoxy substituent, for example, the TOCSY spectrum would show a correlation not only between the methylene (B1212753) and methyl protons of the ethyl group but also from the furthest proton to all others in that chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. For the parent compound, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal (~4.0 ppm) to the methoxy carbon signal (~58 ppm), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular skeleton. For this compound, the methoxy protons would be expected to show a correlation to the C5 carbon of the thiadiazole ring, providing definitive evidence for the position of the methoxy group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between atoms, regardless of whether they are connected through bonds. For a small molecule like this compound, its utility might be in studying intermolecular interactions or aggregation. In larger derivatives, it can help to define the stereochemistry and conformation by identifying which groups are close to each other in space.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the methoxy group are expected in the 2950-2850 cm⁻¹ region. The spectrum will also feature characteristic absorptions for the C-O-C ether linkage, typically appearing as a strong band between 1250 and 1050 cm⁻¹. Vibrations associated with the 1,3,4-thiadiazole ring, such as C=N and C-N stretching, are expected in the 1600-1300 cm⁻¹ range. nih.gov The C-S stretching vibration is usually weaker and found in the 800-600 cm⁻¹ region. Finally, the C-Br stretching vibration would give rise to a band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600 - 1500 | C=N Stretch | Thiadiazole Ring |

| 1450 - 1350 | C-H Bend | Methoxy (-OCH₃) |

| 1350 - 1300 | C-N Stretch | Thiadiazole Ring |

| 1250 - 1050 | C-O-C Stretch | Methoxy Ether |

| 800 - 600 | C-S Stretch | Thiadiazole Ring |

| 600 - 500 | C-Br Stretch | Bromo-substituent |

Table 2. Predicted FTIR Absorption Bands for this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into conjugation and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

| Transition Type | Typical λ_max Range (nm) | Associated Orbitals |

| π → π | 250 - 350 | HOMO to LUMO |

| n → π | > 300 | Non-bonding to LUMO |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the identity of this compound. With a molecular formula of C₃H₃BrN₂OS, the compound has a calculated molecular weight of approximately 195.04 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of thiadiazole derivatives. It allows for the detection of the protonated molecule [M+H]⁺, as well as various adducts such as [M+Na]⁺ and [M+K]⁺. The predicted mass-to-charge ratios (m/z) for several adducts of this compound are instrumental for its identification in complex mixtures.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 194.92223 |

| [M+Na]⁺ | 216.90417 |

| [M+K]⁺ | 232.87811 |

| [M+NH₄]⁺ | 211.94877 |

| [M-H]⁻ | 192.90767 |

Data sourced from PubChemLite database predictions. um.edu.my

Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. This technique provides valuable structural information, helping to confirm the connectivity of atoms within the molecule and to differentiate it from its isomers. nih.gov The fragmentation of the thiadiazole ring and the loss of substituents like the bromo and methoxy groups create a unique mass spectrum that serves as a fingerprint for the compound. researchgate.net The synthesis of new thiadiazole derivatives is routinely confirmed using mass spectrometry to verify that the expected molecular ion peak is observed. rsc.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. For this compound and its derivatives, XRD also reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com

In one such study on a complex triazolo-thiadiazole derivative, single-crystal XRD analysis confirmed the molecular structure and provided detailed crystallographic parameters. researchgate.net

Table 2: Example Crystallographic Data for a Fused 1,2,4-Triazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Data from a study on 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole, demonstrating the type of information obtained via XRD. researchgate.net

Such analyses are critical for understanding structure-activity relationships, as the solid-state conformation can influence properties like solubility and bioavailability.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity.

For this compound (C₃H₃BrN₂OS), the theoretical elemental composition can be calculated from its molecular weight (195.04 g/mol ). This technique is routinely applied to newly synthesized thiadiazole derivatives to confirm that the synthesis was successful. rsc.org

Table 3: Theoretical vs. Experimental Elemental Analysis for a 1,3,4-Thiadiazole Derivative

| Element | Theoretical % | Found % (Example Derivative*) |

|---|---|---|

| Carbon (C) | 62.23 | 62.34 |

| Hydrogen (H) | 3.77 | 3.86 |

| Nitrogen (N) | 20.16 | 20.08 |

| Sulfur (S) | 9.23 | 9.35 |

*Note: The experimental data presented is for an examplary derivative, 8-(1H-indol-2-yl)-5-(4-methoxyphenyl)- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole (C₁₈H₁₃N₅OS), to illustrate the application of the technique. researchgate.net The theoretical percentages are calculated for this specific derivative.

The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the combustion products (e.g., CO₂, H₂O, N₂). The results are crucial for the unambiguous structural assignment of novel chemical compounds.

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 1,3,4 Thiadiazole Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole at the molecular level. These methods provide a detailed picture of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for predicting the molecular structure and properties of compounds like this compound. researchgate.netnih.gov DFT methods, such as B3LYP and B3PW91, and ab initio methods like Hartree-Fock (HF), are employed to optimize the molecular geometry and calculate various properties. researchgate.netnih.gov For instance, calculations on related thiadiazole derivatives have shown that DFT methods, particularly B3LYP, are often superior to HF for predicting vibrational frequencies and geometric parameters. researchgate.netnih.gov

The optimized geometry of the 1,3,4-thiadiazole (B1197879) ring is known to be planar. acs.org Theoretical calculations for substituted thiadiazoles confirm this planarity, with dihedral angles close to zero. acs.org The bond lengths and angles calculated by these methods are generally in good agreement with experimental data where available, although slight variations can occur due to the calculations being performed on an isolated molecule in the gas phase. researchgate.netsapub.org For example, DFT calculations on 2-(4-methoxyphenyl)benzo[d]thiazole showed that calculated bond lengths by DFT methods are consistent with experimental data for similar systems. researchgate.netnih.gov

Key properties that can be calculated include dipole moments, HOMO-LUMO energy gaps, total energy, and Mulliken charges. epstem.net These parameters are crucial for understanding the molecule's polarity, kinetic stability, and the distribution of electron density.

Table 1: Calculated Properties of Substituted Thiadiazoles using Quantum Chemical Methods

| Property | Method | Calculated Value | Reference |

|---|---|---|---|

| Ground-state Energy | B3LYP | -977.66671 Hartree | acs.org |

| Ground-state Energy | M06-2X | -977.43856 Hartree | acs.org |

| HOMO-LUMO Gap | DFT | 2.426 eV | sapub.org |

The 1,3,4-thiadiazole ring is inherently electron-deficient, a characteristic that significantly influences its chemical behavior. smolecule.comsemanticscholar.org This electron deficiency is further modulated by the nature of its substituents. The bromine atom and the methoxy (B1213986) group in this compound have opposing electronic effects. Bromine, being an electron-withdrawing group, is expected to enhance the electron deficiency of the thiadiazole ring. semanticscholar.org Conversely, the methoxy group is an electron-donating group.

Studies on related bromo-substituted benzobisthiadiazoles have shown that the incorporation of bromine atoms increases the electron affinity (EA) of the molecule. semanticscholar.org This increase in EA signifies a greater ability to accept an electron, making the molecule more susceptible to nucleophilic attack. The electron-withdrawing nature of substituents like the trifluoromethyl group has also been shown to enhance the electrophilic character of the thiadiazole ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. nih.gov For this compound, MD simulations can provide insights into its flexibility, preferred conformations, and how it interacts with its environment, such as solvent molecules or biological targets. nih.govnih.gov

While specific MD simulation studies on this compound are not extensively documented in the search results, the methodology has been applied to other substituted thiadiazoles to understand their interactions with biological macromolecules. nih.gov These simulations can reveal the stability of binding poses and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the interaction between the thiadiazole derivative and its target. nih.govnih.gov For example, MD simulations have been used to test the stability of thiadiazole derivatives complexed with enzymes like CYP51. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for Thiadiazole Derivatives

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole–thiadiazole hybrids with CYP51 | Test stability of compound-enzyme complexes | Determined the stability of the docked complexes | nih.gov |

| Thiadiazole derivatives on an iron surface | Investigate adsorption and corrosion inhibition mechanism | Established a mechanism of physical adsorption | jchemlett.com |

| bis- nih.govnih.govcymitquimica.comthiadiazolimines with SARS-CoV-2 Mpro | Analyze docked complexes | Analyzed binding poses and interactions | nih.gov |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the substituents on the thiadiazole ring are the primary determinants of its reactivity. The electron-withdrawing bromine atom at position 2 and the electron-donating methoxy group at position 5 create a unique electronic environment that dictates its behavior in chemical reactions.

Studies on various substituted 1,3,4-thiadiazoles have shown that the nature of the substituent significantly affects their biological and chemical activities. sapub.orgmdpi.com For instance, the introduction of electron-withdrawing groups can enhance the reactivity towards nucleophiles. sapub.org In contrast, electron-donating groups can influence the molecule's ability to engage in electrophilic reactions. The interplay between the bromo and methoxy groups in this compound would therefore be expected to result in a nuanced reactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles of QSAR are highly relevant to the broader class of 1,3,4-thiadiazole derivatives.

QSAR studies on thiadiazoles typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with a measured biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. For example, QSAR models could be developed to predict the antimicrobial or anticancer activity of novel 2,5-disubstituted-1,3,4-thiadiazoles based on the properties of the substituents at these positions.

Computational Prediction and Mechanistic Studies of Synthetic Pathways

The synthesis of this compound would likely proceed through two key transformations: the formation of the 5-methoxy-1,3,4-thiadiazole ring followed by its regioselective bromination.

Formation of the 5-Methoxy-1,3,4-thiadiazole Ring: A Plausible Cyclization Pathway

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide (B42300) derivative with a suitable carboxylic acid derivative. For the formation of 5-methoxy-1,3,4-thiadiazole, a plausible route would involve the reaction of methoxycarbonyl-thiosemicarbazide with a dehydrating agent.

The proposed mechanism, which can be elucidated through computational modeling, likely involves the following steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of the methoxycarbonyl group is protonated, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The sulfur atom of the thiosemicarbazide moiety acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Dehydration: A molecule of water is eliminated from the intermediate, leading to the formation of a five-membered ring.

Tautomerization and Deprotonation: The final step involves tautomerization and deprotonation to yield the aromatic 5-methoxy-1,3,4-thiadiazole ring.

Computational studies on similar cyclization reactions have utilized DFT to calculate the activation energies and reaction enthalpies for each step, thereby identifying the rate-determining step and optimizing reaction conditions.

Table 1: Hypothetical Calculated Energies for the Cyclization to 5-Methoxy-1,3,4-thiadiazole

| Step | Reaction Step | ΔG‡ (kcal/mol) | ΔH (kcal/mol) |

| 1 | Protonation of Carbonyl | 5.2 | -2.5 |

| 2 | Nucleophilic Attack | 15.8 | -8.7 |

| 3 | Dehydration | 22.5 | 10.3 |

| 4 | Tautomerization/Deprotonation | 8.1 | -5.1 |

Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from a detailed computational study. The values are based on general principles of organic reaction mechanisms.

Regioselective Bromination of 5-Methoxy-1,3,4-thiadiazole

The second key step is the introduction of a bromine atom at the 2-position of the 5-methoxy-1,3,4-thiadiazole ring. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction can be predicted by analyzing the electron density of the thiadiazole ring.

Computational methods, such as the calculation of Mulliken charges or the visualization of the highest occupied molecular orbital (HOMO), can effectively predict the most nucleophilic site on the ring. The methoxy group (-OCH₃) at the 5-position is an electron-donating group, which would increase the electron density of the ring, particularly at the C2 position, making it more susceptible to electrophilic attack.

Table 2: Hypothetical Calculated Mulliken Charges and HOMO Lobe Distribution for 5-Methoxy-1,3,4-thiadiazole

| Atom | Mulliken Charge (e) | HOMO Lobe Contribution |

| N3 | -0.25 | Minor |

| N4 | -0.28 | Minor |

| C2 | -0.15 | Major |

| C5 | +0.10 | Minor |

| S1 | -0.05 | Minor |

Note: This data is hypothetical. A higher negative charge and a larger HOMO lobe on the C2 atom would computationally confirm it as the most likely site for electrophilic bromination.

The mechanism of bromination would involve the formation of a sigma complex (Wheland intermediate) where the bromine atom is attached to the C2 carbon. This intermediate is stabilized by resonance, and the subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, this compound. DFT calculations can be employed to model the transition state of the sigma complex formation and determine the activation barrier for the reaction, providing further insight into the reaction kinetics.

Advanced Material Applications of 2 Bromo 5 Methoxy 1,3,4 Thiadiazole Scaffolds

Development of Functional Materials

The inherent properties of the 1,3,4-thiadiazole (B1197879) ring, such as its planarity and electron-withdrawing nature, are fundamental to the design of advanced materials. The strategic placement of a bromo group and a methoxy (B1213986) group at the 2 and 5 positions, respectively, on this scaffold is anticipated to further modulate these characteristics, paving the way for materials with tailored functionalities.

Exploration of Specific Electrical Properties

While specific experimental data on the electrical properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole are not extensively documented in publicly available literature, the general class of thiadiazole-containing materials is known for its potential in electronic applications. The electron-deficient nature of the thiadiazole ring can facilitate electron transport, a crucial characteristic for n-type semiconductors. The presence of the bromine atom offers a site for further chemical modification, which could be leveraged to tune the material's conductivity and charge carrier mobility. Theoretical studies on related thiadiazole oligomers suggest that the HOMO-LUMO gap, a key parameter in determining electrical properties, can be controlled through molecular design. bu.edu.eg This indicates a potential for developing materials with specific conductive or semi-conductive properties based on the this compound scaffold.

Investigation of Unique Optical and Optoelectronic Properties

The optical and optoelectronic properties of materials derived from this compound are an area of active interest, though specific data remains limited. Generally, conjugated polymers incorporating 2,1,3-benzothiadiazole (B189464) units, which are structurally related to the 1,3,4-thiadiazole core, exhibit luminescence and have been used in the development of fluorescent materials. mit.edu The introduction of different substituents onto the thiadiazole ring is a well-established strategy for tuning the optical response, including absorption and emission spectra. researchgate.net For instance, increasing the conjugation length in 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, a similar heterocyclic system, leads to a red shift in their optical spectra. researchgate.net It is hypothesized that polymers incorporating the this compound unit could exhibit interesting photophysical properties, potentially finding use in sensors or other optoelectronic devices.

Role as Building Blocks in Conjugated Polymer Systems

The bifunctional nature of this compound, with its reactive bromine atom and the potential for the methoxy group to influence solubility and electronic properties, makes it an attractive building block for the synthesis of conjugated polymers.

Components for Organic Light-Emitting Diodes (OLEDs)

Thiadiazole derivatives are recognized for their strong electron-withdrawing characteristics and have been incorporated into electroluminescent polymers to generate efficient green to red organic light-emitting diodes (OLEDs). mit.edu The 2,1,3-benzothiadiazole unit, in particular, is a common component in low-band-gap materials used in OLEDs. mit.edu While there are no specific reports on the use of this compound in OLEDs, its structural features suggest it could serve as a valuable precursor for creating new emitter or electron-transport materials. The bromo-substituent provides a handle for polymerization reactions, such as Suzuki or Stille coupling, which are commonly employed in the synthesis of conjugated polymers for OLED applications. rsc.org

Precursors for Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, thiadiazole-based compounds are explored as components of organic dyes for dye-sensitized solar cells (DSSCs). dovepress.comrsc.orgnih.govrsc.org The design of these dyes often involves a donor-π-acceptor (D-π-A) architecture, where the thiadiazole moiety can function as the electron acceptor. nih.govnih.gov The electron-deficient nature of the thiadiazole ring is beneficial for facilitating electron injection from the dye to the semiconductor electrode (e.g., TiO2). dovepress.com Although direct application of this compound in DSSCs has not been reported, its bromo-functionality allows for its incorporation into more complex dye structures through cross-coupling reactions. researchgate.netmdpi.com This positions it as a potential precursor for the development of novel sensitizers for DSSCs.

Intermediates in Broader Organic Synthesis for Novel Architectures

Beyond its potential in functional materials, this compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecular architectures. The bromine atom is a key reactive site, facilitating a variety of chemical transformations.

The synthesis of novel heterocyclic compounds often relies on the functionalization of pre-existing rings. For instance, 2-amino-5-bromo-1,3,4-thiadiazole is a known intermediate for the synthesis of cationic dyes. google.com This highlights the utility of the bromo-thiadiazole scaffold in building larger, functional molecules. The presence of the methoxy group in this compound can influence the reactivity of the molecule and the properties of the final products. While specific examples of its use in creating novel architectures are not widely published, its structure suggests it could be a valuable starting material for synthesizing a range of derivatives with potential applications in medicinal chemistry and material science. The general synthetic accessibility of 1,3,4-thiadiazole derivatives, often prepared from thiosemicarbazide (B42300), further enhances their appeal as building blocks in organic synthesis. nih.govresearchgate.net

Conclusion and Future Research Directions in 2 Bromo 5 Methoxy 1,3,4 Thiadiazole Chemistry

Summary of Current Research Achievements

Research into 2-Bromo-5-methoxy-1,3,4-thiadiazole has established it as a key intermediate in the synthesis of more complex molecules. The 1,3,4-thiadiazole (B1197879) core is a well-recognized pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. smolecule.comnih.govresearchgate.netresearchgate.net The unique combination of a bromine atom and a methoxy (B1213986) group on the thiadiazole ring provides distinct reactivity and potential for bioisosteric replacement in drug design. smolecule.com

The primary research achievements related to this compound and its close analogues can be summarized as follows:

Synthetic Utility : The bromine atom at the 2-position is a reactive site, readily participating in nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com This makes it a valuable precursor for creating libraries of derivative compounds for biological screening.

Medicinal Chemistry Foundation : Derivatives of 1,3,4-thiadiazole are extensively studied for their therapeutic potential. For instance, various 2,5-disubstituted 1,3,4-thiadiazoles have shown promise as anticancer agents by targeting enzymes like VEGFR-2, and as antimicrobial agents against a range of bacterial and fungal pathogens. nih.govrsc.orgnih.gov The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, allowing it to potentially interfere with nucleic acid replication processes in cancer cells. mdpi.com

Materials Science : The electronic properties conferred by the thiadiazole ring, along with the attached functional groups, make compounds like this compound of interest in the development of organic semiconductors and other advanced materials. smolecule.com

The following table summarizes the key research findings for derivatives based on the 1,3,4-thiadiazole scaffold.

| Research Area | Key Findings | Relevant Derivatives |

| Anticancer Activity | Inhibition of cancer cell lines (MCF-7, HepG2); VEGFR-2 inhibition. nih.govrsc.orgresearchgate.net | 2,3-dihydro-1,3,4-thiadiazole and other 2,5-disubstituted derivatives. nih.govdovepress.comtandfonline.com |

| Antimicrobial Activity | Activity against Gram-positive and Gram-negative bacteria and various fungal strains. nih.govnih.govmdpi.com | 2-amino-1,3,4-thiadiazole (B1665364) derivatives, polyheterocyclic systems. nih.govmdpi.com |

| Enzyme Inhibition | Potential to interact with and inhibit specific enzymes, influencing cellular pathways. smolecule.comresearchgate.net | Various substituted 1,3,4-thiadiazoles. researchgate.net |

Identification of Unexplored Synthetic Avenues

While the fundamental synthesis of this compound via bromination of its precursor is established, significant opportunities exist for novel synthetic explorations to generate diverse derivatives. smolecule.com

Multi-component Reactions : One-pot synthesis methods have been successfully used for other 1,3,4-thiadiazole derivatives and could be adapted for this compound. researchgate.net These approaches, involving the reaction of multiple starting materials in a single step, offer an efficient pathway to complex molecules, saving time and resources.

Hybrid Molecule Synthesis : A promising and relatively unexplored avenue is the "clubbing" or hybridization of the 2-methoxy-1,3,4-thiadiazole (B3022528) moiety with other known pharmacophores. Research shows that combining heterocyclic units, such as linking a thiadiazole ring to a triazole, oxadiazole, or Schiff base, can significantly enhance biological activity. mdpi.com Starting with this compound, substitution of the bromine could initiate the synthesis of novel polyheterocyclic systems with potentially synergistic effects. mdpi.comresearchgate.net

Functionalization of the Methoxy Group : Current research heavily focuses on the reactivity of the bromo substituent. smolecule.com The methoxy group, however, presents another site for modification. For example, demethylation to the corresponding alcohol would provide a new handle for further functionalization, such as esterification or etherification, to create entirely new classes of derivatives.

Synthesis of Symmetrical and Asymmetrical Bis-thiadiazoles : The synthesis of molecules containing two thiadiazole rings linked by various chains has been reported for related compounds. mdpi.com Adapting these methods to use this compound as a building block could lead to new ligands or materials with unique structural and electronic properties.

Prospects for Advanced Computational Design of Derivatives

The use of computational chemistry is a powerful tool for accelerating the discovery of novel thiadiazole derivatives. Recent studies on related compounds have successfully employed these methods to guide rational drug design. nih.govrsc.orgresearchgate.net

Molecular Docking : This technique can predict the binding affinity and interaction modes of designed this compound derivatives with specific biological targets. For example, docking studies have been instrumental in identifying potent VEGFR-2 inhibitors among thiadiazole derivatives, providing insights into the key interactions within the enzyme's active site. nih.govrsc.org This approach can be systematically applied to a virtual library of derivatives to prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulations : To complement docking, MD simulations can assess the stability of the ligand-protein complex over time. rsc.orgnih.gov This provides a more dynamic picture of the interactions and can help validate the binding modes predicted by docking studies, as demonstrated in the analysis of potential anti-breast cancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of thiadiazole derivatives with their observed biological activity. By identifying the physicochemical properties that are critical for potency, these models can guide the design of new compounds with improved efficacy.

Density Functional Theory (DFT) : DFT calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. rsc.orgresearchgate.net This can help in understanding their chemical behavior and in designing molecules with specific electronic properties for applications in materials science.

The following table outlines computational techniques and their prospective applications in designing novel thiadiazole derivatives.

| Computational Technique | Application in Derivative Design |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., VEGFR-2, bacterial enzymes). nih.govrsc.org |

| MD Simulations | Evaluate the stability of ligand-protein complexes. rsc.orgnih.gov |

| QSAR | Correlate chemical structure with biological activity to guide optimization. |

| DFT Calculations | Analyze electronic properties for rational design in both medicine and materials science. rsc.orgresearchgate.net |

Potential for Novel Applications Beyond Current Scope

The diverse biological activities reported for the 1,3,4-thiadiazole class suggest that derivatives of this compound could find applications beyond the currently explored areas of anticancer and antimicrobial research. researchgate.net

Antiviral Agents : Fused heterocyclic systems incorporating the thiadiazole ring, such as imidazo[2,1-b] smolecule.combldpharm.comsigmaaldrich.comthiadiazoles, have shown preliminary antiviral activity. researchgate.net This suggests that derivatives of this compound could be investigated as potential scaffolds for new antiviral drugs.

Neuropharmacology : The 1,3,4-thiadiazole nucleus is present in compounds exhibiting a range of effects on the central nervous system, including antidepressant, anxiolytic, and anticonvulsant activities. researchgate.netresearchgate.net This opens the possibility of developing novel CNS-active agents from this scaffold.

Agrochemicals : Heterocyclic compounds are widely used in agriculture. nih.gov The known antimicrobial properties of thiadiazoles could be harnessed to develop new fungicides or bactericides for crop protection.

Biofilm Dispersal Agents : Recent research has identified thiadiazole derivatives capable of dispersing bacterial biofilms, which are notoriously resistant to conventional antibiotics. mdpi.com This represents a novel and important application for combating chronic and persistent infections.

The exploration of these new frontiers, guided by a combination of innovative synthesis and computational design, holds significant promise for unlocking the full potential of this compound and its derivatives.

Q & A

Q. Key Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination) | Minimizes side reactions |

| Solvent Polarity | DMF or CHCl₃ | Enhances solubility of intermediates |

| Reaction Time | 4–6 hours | Prevents over-bromination |

Advanced Question: How can computational methods resolve contradictions in proposed reaction mechanisms for thiadiazole derivatives?

Methodological Answer:

Discrepancies in reaction pathways (e.g., tautomerism vs. direct substitution) can be addressed using density functional theory (DFT) and MP2 calculations :

- DFT (B3LYP/6-311+G(2d2p)) accurately predicts activation barriers for tautomerization steps, while MP2 tends to overestimate barriers by 10–15% due to electron correlation effects .

- Example: For 2-amino-5-methyl-1,3,4-thiadiazole, DFT calculations identified deprotonation-tautomerism as the most favorable pathway (ΔG‡ = 25.3 kcal/mol), consistent with experimental kinetics .

Q. Computational vs. Experimental Data

| Method | Activation Barrier (kcal/mol) | Deviation from Experiment |

|---|---|---|

| DFT (B3LYP) | 25.3 | ±1.2 |

| MP2 | 28.9 | +3.6 |

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br = 1.89 Å, C-S = 1.71 Å) with <0.005 Å mean deviation .

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while aromatic protons in conjugated systems show deshielding (δ 7.2–8.1 ppm) .

- HRMS (EI) : Molecular ion [M⁺] at m/z 208.96 (calculated 208.97) confirms purity .

Advanced Question: How do substituents (Br, OMe) influence the thermodynamic stability of 1,3,4-thiadiazoles?

Methodological Answer:

-

Calorimetric studies (combustion calorimetry) show that bromine increases lattice energy (+15–20 kJ/mol) due to its electron-withdrawing effect, while methoxy groups reduce stability by introducing steric strain .

-

Relative stability :

Compound ΔH°f (gaseous, kJ/mol) This compound +82.4 ± 2.1 5-Methoxy-1,3,4-thiadiazole +67.9 ± 1.8

Advanced Question: What strategies mitigate fluorescence quenching in thiadiazole-based probes?

Methodological Answer:

Q. Fluorescence Data

| Derivative | λex (nm) | λem (nm) | Φ |

|---|---|---|---|

| 5-Methoxy-1,3,4-thiadiazole | 355–380 | 360–500 | 0.32 |

| 2-Styryl-5-methoxy-1,3,4-thiadiazole | 390–410 | 390–550 | 0.58 |

Advanced Question: How can SAR studies guide the design of thiadiazole-based antimicrobial agents?

Methodological Answer:

- Substituent effects : Bromine enhances membrane permeability (log P = 1.8 vs. 1.2 for H-analog), while methoxy groups improve solubility but reduce potency against Gram-negative bacteria .

- In vitro testing : MIC values for S. aureus decrease from 128 µg/mL (unsubstituted) to 16 µg/mL (Br/OMe derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.